

# p-Acetylbenzyl bromide chemical and physical properties

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## Compound of Interest

Compound Name: 1-(4-(Bromomethyl)phenyl)ethanone

Cat. No.: B1269815

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## An In-depth Technical Guide to p-Acetylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

p-Acetylbenzyl bromide, systematically known as 4-(bromomethyl)acetophenone, is a versatile bifunctional organic compound. It incorporates both a reactive benzylic bromide and a ketone functional group, making it a valuable intermediate in organic synthesis. Its utility is particularly pronounced in the construction of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, tailored for professionals in research and development.

### Chemical and Physical Properties

The properties of p-acetylbenzyl bromide are summarized in the tables below, providing a ready reference for experimental design and safety assessments.

### General and Physical Properties

Property	Value	Reference
CAS Number	51229-51-7	[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO	[1]
Molecular Weight	213.07 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	38.5-40.0 °C	[1]
Boiling Point	134-136 °C at 5 Torr	[1]
Density	1.416 g/cm <sup>3</sup> (calculated)	[1]

## Solubility

Solvent	Solubility	Reference
Water	Very slightly soluble (0.66 g/L at 25 °C, calculated)	[1]
Chloroform	Soluble	[2]
Toluene	Soluble	[2]
Dichloromethane	Soluble	[2]
Ethanol	Soluble	
Ether	Soluble	

## Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of p-acetylbenzyl bromide.

## <sup>1</sup>H NMR Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.95	Doublet	2H	Ar-H (ortho to C=O)
~7.50	Doublet	2H	Ar-H (ortho to CH <sub>2</sub> Br)
4.50	Singlet	2H	-CH <sub>2</sub> Br
2.60	Singlet	3H	-COCH <sub>3</sub>

### <sup>13</sup>C NMR Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Assignment
~197.5	C=O
~142.0	Ar-C-CH <sub>2</sub> Br
~136.5	Ar-C-C=O
~129.5	Ar-CH (ortho to CH <sub>2</sub> Br)
~129.0	Ar-CH (ortho to C=O)
~32.0	-CH <sub>2</sub> Br
~26.5	-COCH <sub>3</sub>

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
~1680	C=O stretch (aromatic ketone)
~1605, ~1575, ~1400	C=C stretch (aromatic ring)
~1265	C-C(=O)-C stretch
~1220	C-Br stretch
~820	p-disubstituted C-H bend

## Synthesis

The most common and efficient method for the synthesis of p-acetylbenzyl bromide is through the free-radical bromination of 4-methylacetophenone. This reaction, known as the Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride.<sup>[3]</sup>  
<sup>[4]</sup>

## Experimental Protocol: Synthesis of p-Acetylbenzyl Bromide

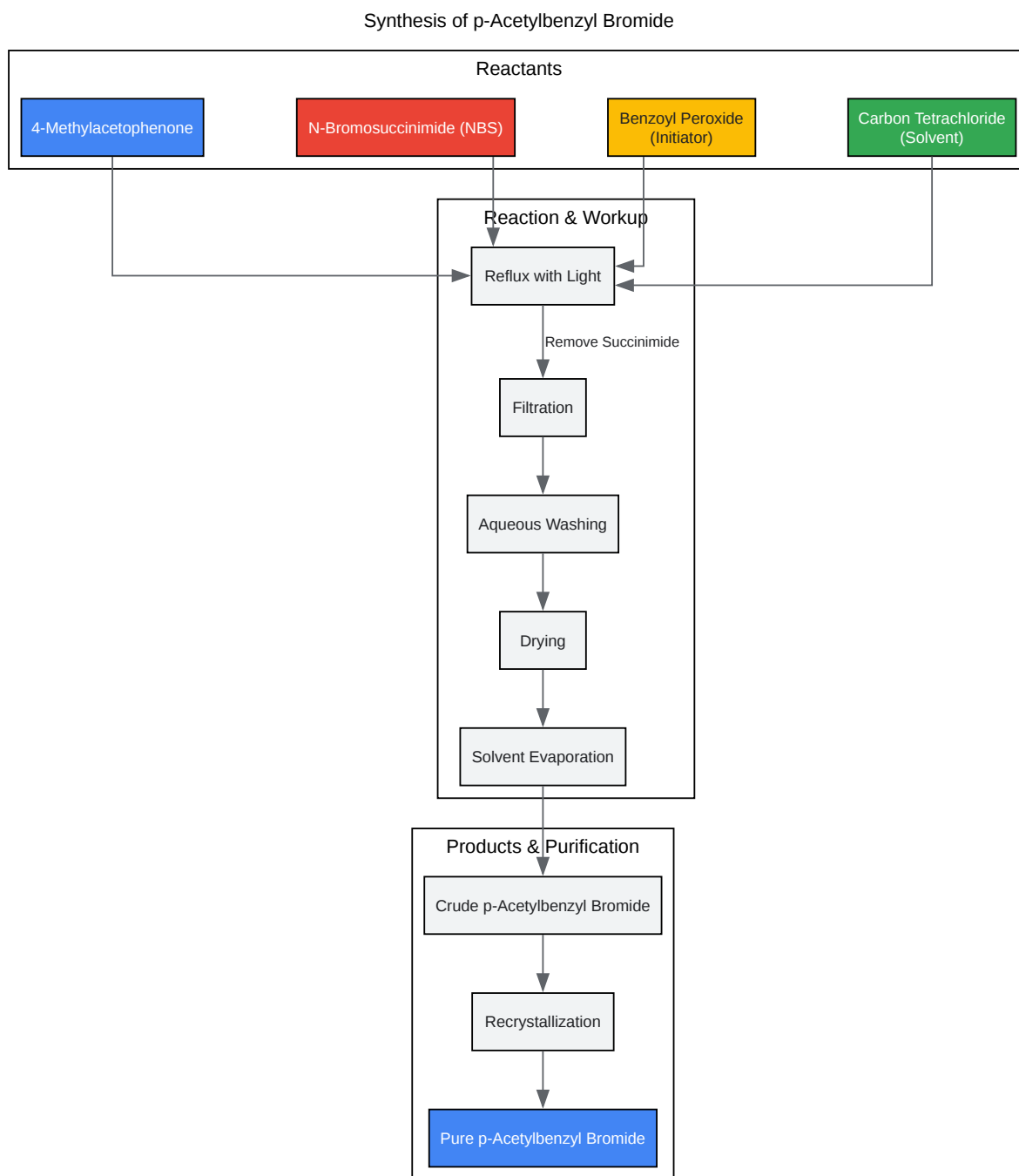
Materials:

- 4-Methylacetophenone
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (or AIBN)
- Carbon tetrachloride (CCl<sub>4</sub>)
- Ice water
- Saturated sodium bicarbonate solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylacetophenone in carbon tetrachloride.
- Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
- Heat the mixture to reflux and irradiate with a heat lamp to initiate the reaction.

- Continue refluxing until all the denser NBS has been converted to the less dense succinimide, which will float on the surface of the solvent.
- Cool the reaction mixture to room temperature and then in an ice bath.
- Filter the mixture to remove the succinimide by-product.
- Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- The crude p-acetylbenzyl bromide can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).



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Caption: Workflow for the synthesis of p-acetylbenzyl bromide.

## Reactivity and Applications

The primary utility of p-acetylbenzyl bromide in organic synthesis stems from the high reactivity of the benzylic bromide.<sup>[1]</sup> This functional group is an excellent electrophile and readily undergoes nucleophilic substitution reactions ( $S_N2$ ), allowing for the introduction of the p-acetylbenzyl moiety into a wide range of molecules.<sup>[1]</sup> The ketone group, on the other hand, can be used for subsequent transformations such as reductions, oxidations, or the formation of imines and enamines.

## Nucleophilic Substitution

A common application of p-acetylbenzyl bromide is the alkylation of nucleophiles such as amines, alcohols, thiols, and carbanions.<sup>[1]</sup>

## Experimental Protocol: Reaction with a Nucleophile

The following is a representative procedure for the reaction of p-acetylbenzyl bromide with a nucleophile, in this case, cyanoacetylhydrazine.<sup>[5]</sup>

Materials:

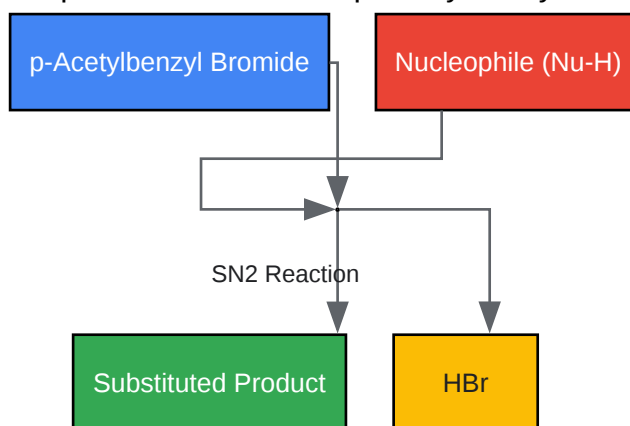
- p-Acetylbenzyl bromide (referred to as  $\omega$ -bromo-(4-methylacetophenone) in the reference, assuming a typo and it refers to the acetyl group)
- Cyanoacetylhydrazine
- 1,4-Dioxane
- Ice/water mixture

Procedure:

- Dissolve cyanoacetylhydrazine in 1,4-dioxane in a suitable reaction vessel.
- Add an equimolar amount of p-acetylbenzyl bromide to the solution.
- Stir the reaction mixture at room temperature for 1 hour.

- Pour the reaction mixture into a beaker containing an ice/water mixture to precipitate the product.
- Collect the solid product by filtration and dry.
- The product can be further purified by recrystallization from ethanol.

#### Nucleophilic Substitution of p-Acetylbenzyl Bromide



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Caption: General reaction pathway for p-acetylbenzyl bromide.

## Safety and Handling

p-Acetylbenzyl bromide is a hazardous substance and should be handled with appropriate safety precautions.<sup>[1]</sup>

- Eye Irritation: Causes serious eye damage.
- Skin Irritation: Causes skin irritation.
- Respiratory Irritation: May cause respiratory irritation.
- Toxicity: Harmful if swallowed.

#### Handling Recommendations:

- Work in a well-ventilated fume hood.



- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid inhalation of dust and vapors.
- Avoid contact with skin and eyes.
- In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

## Conclusion

p-Acetylbenzyl bromide is a key synthetic intermediate with a rich and versatile chemistry. Its bifunctional nature allows for a wide range of transformations, making it a valuable tool for the synthesis of complex organic molecules in the pharmaceutical and specialty chemical industries. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, is essential for its effective and safe utilization in a research and development setting.

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- To cite this document: BenchChem. [p-Acetylbenzyl bromide chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at:

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